Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium is a coordination compound featuring ruthenium complexed with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is recognized for its stability and versatility, particularly in materials science and catalysis applications. The molecular formula for this compound is , and its molecular weight is approximately 650.9 g/mol .
This compound belongs to the category of organometallic coordination complexes. It is specifically classified under ruthenium complexes due to the presence of the transition metal ruthenium in its structure.
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium typically involves a reaction between ruthenium chloride and 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The process usually occurs in an organic solvent such as ethanol or methanol.
On an industrial scale, continuous flow reactors may be employed to enhance efficiency and yield. Advanced purification techniques like chromatography are also utilized to ensure high purity levels of the final product .
The molecular structure of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium features a central ruthenium atom coordinated by three bidentate ligands derived from 2,2,6,6-tetramethyl-3,5-heptanedione. Each ligand forms a chelate with the metal center.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium can participate in several chemical reactions:
The mechanism of action for Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium primarily involves its role as a catalyst in various chemical reactions. When used in catalytic processes:
Data from studies indicate its effectiveness in catalyzing reactions such as carbon dioxide fixation with amines and alkynes to produce vinyl carbamates .
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium exhibits stability under ambient conditions but may decompose upon prolonged heating or exposure to moisture.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium has diverse applications across various fields:
This compound's versatility makes it a valuable asset in both research and industrial applications across multiple disciplines.
The distinctive coordination behavior of the 2,2,6,6-tetramethyl-3,5-heptanedionate (thd⁻) ligand in ruthenium complexes arises from its sterically congested β-diketonate structure. This ligand features tert-butyl groups that create a shielded environment around the ruthenium center, significantly influencing the complex's stereochemistry and reactivity. In Ru(thd)₃, the ruthenium(III) center adopts an octahedral coordination geometry where each thd⁻ ligand acts as a chelating O,O'-donor, forming two six-membered chelate rings per ligand. This arrangement generates substantial steric protection that minimizes intermolecular interactions and enhances volatility – a critical property for vapor deposition applications [2] [6].
Computational studies of analogous tris(β-ketoiminato)ruthenium(III) complexes reveal that approximately 80% of the electron density in such systems is distributed over the central metal atom, with the remainder delocalized over the donor atoms (oxygen in thd) and the conjugated backbone of the ligands [3]. This electronic configuration contributes to the remarkable thermal stability of Ru(thd)₃, as the bulky tert-butyl substituents prevent close approach of reactive species while the extended π-system facilitates charge delocalization. The ligand's steric profile also inhibits oligomerization pathways common in less shielded ruthenium precursors, maintaining monomeric purity essential for controlled decomposition during thin film deposition [4].
Table 1: Structural and Electronic Properties of Ru(thd)₃
Property | Value/Description | Technique/Method | Significance |
---|---|---|---|
Molecular Formula | C₃₃H₅₇O₆Ru | Elemental analysis | Confirms stoichiometry |
Coordination Geometry | Octahedral | Single-crystal XRD | Dictates volatility and decomposition pathway |
Steric Shielding | High (tert-butyl groups) | Computational modeling | Enhances solubility in non-polar media |
Electron Distribution | ~80% on Ru center | DFT calculations | Explains redox behavior |
Ru(thd)₃ demonstrates superior performance characteristics compared to alternative ruthenium precursors in vapor deposition applications. Its high volatility (vapor pressure ≈ 0.1 Torr at 180°C) exceeds that of ruthenium(III) acetylacetonate [Ru(acac)₃] by nearly an order of magnitude, enabling efficient transport in chemical vapor deposition (CVD) systems without premature decomposition. Crucially, Ru(thd)₃ exhibits exceptional solubility in supercritical CO₂ (approximately 5 times greater than Ru(acac)₃ at 313K and 20 MPa), a property essential for emerging supercritical fluid deposition technologies [2]. This enhanced solubility stems directly from the ligand architecture – the bulky tert-butyl groups create a hydrophobic shield around the metal center, facilitating favorable interactions with non-polar supercritical CO₂.
Thermogravimetric analysis reveals clean, single-step volatilization for Ru(thd)₃ between 180-250°C with minimal residue (<2%), whereas mixed-ligand complexes like Ru(tmhd)₂(COD) exhibit multi-stage decomposition pathways that complicate deposition control. In direct contrast to cyclopentadienyl-based precursors, Ru(thd)₃ demonstrates superior oxidative stability, enabling handling in ambient atmosphere without significant decomposition. The compound's thermal decomposition profile shows nucleation initiation at 280°C and complete ruthenium film formation by 350°C under hydrogen atmosphere, yielding low-resistivity (15-20 μΩ·cm) metallic films with minimal carbon incorporation (<5 at%) when processed under optimal conditions [2] [4].
Table 2: Performance Comparison of Ruthenium Precursors
Precursor | Vapor Pressure at 180°C (Torr) | Solubility in scCO₂ (mol fraction ×10⁴) | Decomposition Onset (°C) | Residual Carbon in Films (at%) |
---|---|---|---|---|
Ru(thd)₃ | 0.10 | 9.0 (313K, 20MPa) | 280 | <5 |
Ru(acac)₃ | 0.012 | 1.8 (313K, 20MPa) | 220 | 15-20 |
Ru(tmhd)₂(COD) | 0.15 | 8.5 (313K, 20MPa) | 190 | 8-12 |
RuCp₂ | 0.25 | Not soluble | 180 | <3 |
The kinetics of ligand exchange reactions involving Ru(thd)₃ are profoundly influenced by solvent polarity and donor properties. In non-coordinating solvents (toluene, hexane), ligand substitution proceeds slowly (half-life >24 hours at 80°C) due to associative mechanisms requiring prior dissociation of the sterically hindered thd⁻ ligand. Conversely, coordinating solvents like acetonitrile accelerate substitution through solvent-assisted pathways, forming intermediate species such as [Ru(thd)₂(CH₃CN)₃]⁺ that facilitate ligand release. Supercritical CO₂ (scCO₂) has emerged as a technologically significant solvent for Ru(thd)₃ processing, particularly for deposition within high-aspect-ratio nanostructures where conventional solvents fail to penetrate. The solubility behavior follows the Chrastil model with a clustering number of 4.2, indicating strong solute-solvent interactions [2].
Activation energies for ligand exchange processes in Ru(thd)₃ range from 85-100 kJ/mol depending on incoming ligand steric demand. Smaller ligands like acetylacetonate (acac⁻) exhibit lower activation barriers (ΔG‡ ≈ 90 kJ/mol at 80°C) compared to bulkier analogues such as dibenzoylmethanate (dbm⁻, ΔG‡ ≈ 105 kJ/mol). This difference enables selective synthesis of mixed-ligand complexes like Ru(thd)₂(acac) through controlled stoichiometry and temperature programming. Spectroscopic monitoring (UV-Vis at 480 nm) of ligand exchange kinetics reveals pseudo-first-order behavior with rate constants of 2.3×10⁻⁴ s⁻¹ for acac substitution in benzene at 70°C. The exceptional solubility of Ru(thd)₃ in scCO₂ (9×10⁻⁴ mole fraction at 313K and 20 MPa) enables innovative deposition methodologies for advanced semiconductor applications where conventional solvents would cause capillary collapse in nanoscale features [2] [7].
Table 3: Solubility Profile of Ru(thd)₃ in Supercritical CO₂
Temperature (K) | Pressure (MPa) | Solubility (mole fraction ×10⁴) | Application Relevance |
---|---|---|---|
313 | 15.0 | 4.2 | Baseline for process design |
313 | 20.0 | 9.0 | Optimal for deep trench filling |
333 | 15.0 | 3.8 | Temperature sensitivity study |
333 | 20.0 | 7.5 | High-temperature processes |
353 | 20.0 | 6.0 | Thermal stability threshold |
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